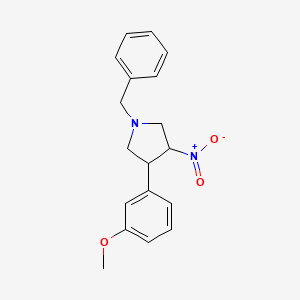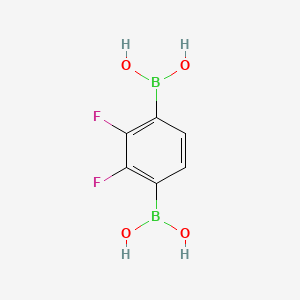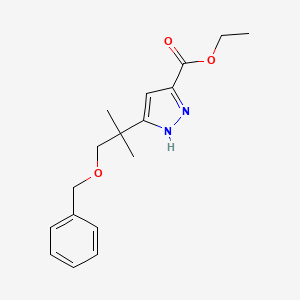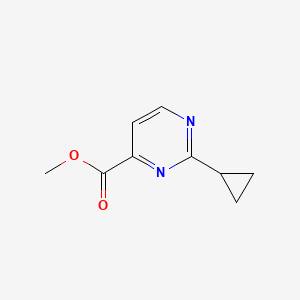
(hexahydro-1H-pyrrolizin-7a-yl)((2)H)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL is a synthetic organic compound. The structure of this compound includes a pyrrolizine ring system, which is a bicyclic structure containing nitrogen. The presence of deuterium (D2) indicates that this compound is a deuterated analog, which can be useful in various scientific applications, including studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL typically involves multi-step organic synthesis. The starting materials and reagents would depend on the specific synthetic route chosen. Common steps might include:
- Formation of the pyrrolizine ring system through cyclization reactions.
- Introduction of the deuterium atoms, which could be achieved through deuterium exchange reactions or by using deuterated reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
- Use of catalytic processes to improve reaction efficiency.
- Implementation of continuous flow chemistry for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: May be used in studies involving metabolic pathways and enzyme interactions.
Industry: Could be used in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of (TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL would depend on its specific interactions with biological targets. This might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Metabolic pathways, signaling pathways, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizidine alkaloids: Naturally occurring compounds with a similar ring structure.
Deuterated analogs: Other compounds with deuterium atoms incorporated for isotopic labeling.
Uniqueness
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL is unique due to its specific structure and the presence of deuterium atoms, which can provide distinct advantages in scientific research, such as improved stability and traceability in metabolic studies.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
143.22 g/mol |
Nom IUPAC |
dideuterio(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2/i7D2 |
Clé InChI |
AHPVHEAQLFAZOC-RJSZUWSASA-N |
SMILES isomérique |
[2H]C([2H])(C12CCCN1CCC2)O |
SMILES canonique |
C1CC2(CCCN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)








![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)


![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)

